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Compound of Interest

Compound Name: ERD-308

Cat. No.: B607359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the highly potent

Proteolysis Targeting Chimera (PROTAC), ERD-308. Developed for the targeted degradation of

the estrogen receptor alpha (ERα), ERD-308 presents a promising therapeutic strategy for ER-

positive breast cancer. This document details its chemical structure, a step-by-step synthesis

protocol, its mechanism of action, and the experimental methodologies used for its

characterization.

Core Structure and Properties
ERD-308 is a heterobifunctional molecule composed of three key components: a ligand for the

Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that binds to the

estrogen receptor alpha (ERα). This design allows ERD-308 to recruit the cellular ubiquitin-

proteasome system to induce the degradation of ERα.

The structural components are:

E3 Ligase Ligand: A derivative of the VHL ligand.

Target Protein Ligand: A derivative of raloxifene, which binds to ERα.

Linker: A polyethylene glycol (PEG)-based linker connects the two ligands, providing the

necessary spatial orientation for the formation of a productive ternary complex.
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A summary of the physicochemical properties of ERD-308 is provided below.

Property Value

Molecular Formula C₅₅H₆₅N₅O₉S₂

Molecular Weight 1004.26 g/mol

Appearance White to yellow solid powder

Hydrogen Bond Donors 5

Hydrogen Bond Acceptors 13

Rotatable Bond Count 23

Quantitative Biological Activity
ERD-308 has demonstrated exceptional potency in degrading ERα and inhibiting the

proliferation of ER-positive breast cancer cell lines. The key quantitative metrics of its activity

are summarized in the tables below.

Table 2.1: In Vitro Degradation of ERα by ERD-308
Cell Line DC₅₀ (nM)¹ Dₘₐₓ (%)²

MCF-7 0.17 >95%

T47D 0.43 >95%

¹DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in

50% degradation of the target protein.[1][2][3][4] ²Dₘₐₓ (Maximum Degradation) is the

maximum percentage of protein degradation achieved.[1][2][3]

Table 2.2: In Vitro Anti-proliferative Activity of ERD-308
Cell Line IC₅₀ (nM)³

MCF-7 0.77
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³IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of

cell proliferation.

Mechanism of Action: Signaling Pathway
ERD-308 functions by hijacking the cell's natural protein disposal machinery. The PROTAC

molecule simultaneously binds to ERα and the VHL E3 ubiquitin ligase, forming a ternary

complex. This proximity induces the VHL ligase to polyubiquitinate ERα. The polyubiquitin

chain acts as a signal for the proteasome, which then recognizes and degrades the tagged

ERα, leading to the suppression of estrogen signaling in cancer cells.
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ERD-308 Mechanism of Action

Synthesis of ERD-308
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The synthesis of ERD-308 is a multi-step process involving the preparation of the ERα ligand,

the VHL ligand-linker intermediate, and their final coupling. The detailed synthetic scheme is

outlined in the primary publication by Hu et al. in the Journal of Medicinal Chemistry. Below is a

summarized protocol for the final coupling step.

Final Coupling Step: Synthesis of ERD-308 (Compound 32)

To a solution of the VHL ligand-linker intermediate (1 equivalent) in anhydrous N,N-

Dimethylformamide (DMF) are added the ERα ligand (1.2 equivalents), 1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

(HATU) (1.5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3 equivalents). The

reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is

quenched with water and the product is extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is purified by flash column chromatography to afford

ERD-308.

Note: This is a simplified representation. For a detailed, step-by-step synthesis of all

intermediates, please refer to the supporting information of the original publication: Hu, J., et al.

(2019). Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC)

Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420–1442.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

biological activity of ERD-308.

Western Blot for ERα Degradation
This protocol outlines the procedure to quantify the degradation of ERα in breast cancer cells

following treatment with ERD-308.
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Start

1. Cell Seeding
MCF-7 or T47D cells are seeded

in 6-well plates.

2. ERD-308 Treatment
Cells are treated with varying

concentrations of ERD-308 for a
specified time (e.g., 24 hours).

3. Cell Lysis
Cells are washed with PBS and lysed

with RIPA buffer containing
protease and phosphatase inhibitors.

4. Protein Quantification
Protein concentration in the lysates
is determined using a BCA assay.

5. SDS-PAGE
Equal amounts of protein are loaded

onto a polyacrylamide gel and
separated by electrophoresis.

6. Protein Transfer
Proteins are transferred from the

gel to a PVDF membrane.

7. Blocking
Membrane is blocked with 5% non-fat

milk or BSA in TBST to prevent
non-specific antibody binding.

8. Primary Antibody Incubation
Membrane is incubated with primary
antibodies against ERα and a loading

control (e.g., β-actin).

9. Secondary Antibody Incubation
Membrane is washed and incubated

with HRP-conjugated secondary
antibodies.

10. Detection
Protein bands are visualized using an
enhanced chemiluminescence (ECL)

reagent and an imaging system.

11. Data Analysis
Band intensities are quantified, and

ERα levels are normalized to the
loading control to determine the

percentage of degradation.

End
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Western Blot Experimental Workflow
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Materials:

MCF-7 or T47D cells

Cell culture medium and supplements

ERD-308

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-ERα, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to

adhere overnight. Treat the cells with various concentrations of ERD-308 or vehicle (DMSO)

for the desired time period (e.g., 24 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer them to a PVDF membrane. Block the membrane and incubate with primary

antibodies against ERα and a loading control (e.g., β-actin). Subsequently, incubate with the

appropriate HRP-conjugated secondary antibodies.

Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the

band intensities. Normalize the ERα signal to the loading control to determine the extent of

degradation.

Cell Proliferation Assay (WST-8)
This protocol describes the use of a WST-8 assay to measure the effect of ERD-308 on the

proliferation of MCF-7 cells.

Materials:

MCF-7 cells

Cell culture medium and supplements

ERD-308

96-well plates

WST-8 reagent

Microplate reader

Procedure:

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well)

and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of ERD-308 or vehicle control.
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Incubation: Incubate the plate for a specified period (e.g., 4 days).

WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Conclusion
ERD-308 is a highly potent and efficacious PROTAC degrader of ERα. Its ability to induce

profound and sustained degradation of ERα at sub-nanomolar concentrations highlights its

potential as a next-generation therapeutic for ER-positive breast cancer. The detailed structural

information, synthesis protocols, and experimental methodologies provided in this guide serve

as a valuable resource for researchers in the field of targeted protein degradation and oncology

drug discovery. Further optimization and in vivo studies will be crucial in translating the promise

of ERD-308 into a clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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